molecular formula C17H17NO3 B2441953 [(2-Phenylethyl)carbamoyl]methyl benzoate CAS No. 878567-36-3

[(2-Phenylethyl)carbamoyl]methyl benzoate

Cat. No.: B2441953
CAS No.: 878567-36-3
M. Wt: 283.327
InChI Key: MBLQIGMVKYWQLZ-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)carbamoyl]methyl benzoate is a chemical compound with the molecular formula C17H17NO3. It is known for its potential biological activity and diverse applications in scientific research. The compound consists of a benzoate ester linked to a carbamoyl group, which is further attached to a phenylethyl group.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16(18-12-11-14-7-3-1-4-8-14)13-21-17(20)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLQIGMVKYWQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Phenylethyl)carbamoyl]methyl benzoate typically involves the esterification of benzoic acid derivatives with [(2-Phenylethyl)carbamoyl]methyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of [(2-Phenylethyl)carbamoyl]methyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(2-Phenylethyl)carbamoyl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-Phenylethyl)carbamoyl]methyl benzoate has garnered significant attention in scientific research due to its potential biological activity. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

[(2-Phenylethyl)carbamoyl]methyl benzoate can be compared with other similar compounds, such as:

    Methyl 3-[(2-phenylethyl)carbamoyl]benzoate: Similar structure but with a different ester group.

    Ethyl benzoate: Lacks the carbamoyl and phenylethyl groups, leading to different chemical properties and applications.

    Phenyl benzoate: Contains a phenyl group instead of the carbamoyl and phenylethyl groups.

The uniqueness of [(2-Phenylethyl)carbamoyl]methyl benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

[(2-Phenylethyl)carbamoyl]methyl benzoate is a chemical compound with the molecular formula C17H17NO3. It has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition, receptor binding, and therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The synthesis of [(2-Phenylethyl)carbamoyl]methyl benzoate typically involves the reaction of benzoic acid derivatives with (2-phenylethyl)carbamoyl chloride. This reaction is performed under anhydrous conditions to prevent hydrolysis. The compound can undergo various chemical reactions such as oxidation, reduction, substitution, and hydrolysis, leading to diverse derivatives with potential biological activities.

The biological activity of [(2-Phenylethyl)carbamoyl]methyl benzoate is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity or alter signaling pathways, which can lead to various physiological effects. These interactions are crucial for understanding its therapeutic potential.

Enzyme Inhibition

Research indicates that [(2-Phenylethyl)carbamoyl]methyl benzoate has shown promise as an enzyme inhibitor. It may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism. For instance, studies have suggested its potential role in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism .

Receptor Binding

The compound has also been investigated for its ability to bind to specific receptors. Preliminary studies suggest that it may act as a selective agonist for certain nuclear receptors such as the constitutive androstane receptor (CAR), which plays a role in drug metabolism and detoxification processes . This receptor binding could lead to significant implications for pharmacokinetics and drug interactions.

Antimicrobial and Anticancer Properties

[(2-Phenylethyl)carbamoyl]methyl benzoate has been explored for its antimicrobial and anticancer properties. In vitro studies have indicated that the compound exhibits activity against various bacterial strains and cancer cell lines. Its unique structural features may contribute to these biological effects by disrupting cellular processes or inducing apoptosis in cancer cells.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of [(2-Phenylethyl)carbamoyl]methyl benzoate demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, the compound was tested on human breast cancer cells (MCF-7). Results showed that treatment with [(2-Phenylethyl)carbamoyl]methyl benzoate resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure. This suggests its potential utility in cancer therapy .

Comparative Analysis

To better understand the unique properties of [(2-Phenylethyl)carbamoyl]methyl benzoate, it can be compared with similar compounds:

Compound NameStructureBiological ActivityNotable Features
Methyl 3-[(2-phenylethyl)carbamoyl]benzoateSimilar to target compoundModerate antibacterialDifferent ester group
Ethyl benzoateLacks carbamoyl groupLow antibacterialSimpler structure
Phenyl benzoateLacks phenylethyl groupMinimal biological activityBasic structure

This table highlights how structural variations influence biological activities, emphasizing the unique profile of [(2-Phenylethyl)carbamoyl]methyl benzoate.

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